molecular formula C14H18ClNO2 B1609425 (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049739-31-2

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1609425
CAS No.: 1049739-31-2
M. Wt: 267.75 g/mol
InChI Key: BPZMLNWVESDERN-KOTQXDPWSA-N
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Description

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine carboxylic acid derivative offered for research and development purposes. Compounds based on the pyrrolidine-2-carboxylic acid scaffold are of significant interest in medicinal chemistry and neuroscience research, particularly as building blocks for the synthesis of potential neuroactive molecules . The core structure is a proline analog, which is a key pharmacophore found in nootropic drugs and serves as a fundamental component in the design of molecules that act on the central nervous system . The cinnamyl substituent incorporated into this molecule is a feature shared with various cinnamic acid derivatives, which are known to possess inherent anti-inflammatory and antioxidant potencies . This specific stereoisomer, with the (R) configuration at the 2-position, provides a defined three-dimensional structure that is crucial for studying stereospecific interactions with biological targets, such as ionotropic glutamate receptors (iGluRs) . Elaborate structure-activity relationship (SAR) studies on similar 3-arylproline scaffolds have demonstrated that such compounds can function as potent and subtype-selective antagonists for NMDA receptors, which are implicated in a range of neurological conditions . Researchers can utilize this chemical as a key intermediate in the design and synthesis of novel ligands to probe receptor function or develop potential therapeutic agents for neurodegenerative disorders . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZMLNWVESDERN-KOTQXDPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420719
Record name (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049739-31-2
Record name (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Cinnamic Acid Derivatives

  • Perkin Condensation is commonly used to prepare cinnamic acid derivatives by reacting substituted benzaldehydes with phenylacetic acids in the presence of acetic anhydride and triethylamine.
  • The resulting cinnamic acids are then converted into acid chlorides using oxalyl chloride under anhydrous conditions.

Amidation with Pyrrolidine Derivatives

  • The acid chloride intermediates react with pyrrolidine methyl ester hydrochloride or other pyrrolidine derivatives in the presence of a base such as pyridine.
  • This step forms the corresponding aromatic amides, which are crucial intermediates toward the final product.

Catalytic Hydrogenation and Reduction

  • Catalytic hydrogenation is employed to reduce the double bond in the cinnamyl moiety, often using chiral catalysts to ensure stereoselectivity.
  • Common catalysts include those represented by specialized chiral ligands (e.g., compounds M1 or M2), which favor the formation of the cis isomer.
  • Reduction agents such as lithium aluminum hydride (LiAlH4), diisobutyl aluminum hydride (DIBAH), or sodium borohydride derivatives are used to reduce amides or carboxyl groups to alcohols or amines as needed.
  • Activation of carboxyl groups by alkyl chloroformates (e.g., ClCOOEt) can improve reduction efficiency and reduce impurity formation.

Deprotection and Hydrochloride Salt Formation

  • Protecting groups on nitrogen and carboxyl functionalities are removed under mild acidic or basic conditions.
  • The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, yielding the desired (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride.

Representative Preparation Procedure (Summarized)

Step Reagents/Conditions Outcome Yield (%) Notes
1. Perkin condensation 4-hydroxy-3-methoxybenzaldehyde + 3,4-dimethoxyphenylacetic acid, Ac2O, Et3N Cinnamic acid derivatives 40-50 Formation of (R)-cinnamic acid derivatives
2. Acid chloride formation Oxalyl chloride, anhydrous THF, room temp, 4 h Acid chloride intermediate >90 Removal of excess oxalyl chloride under reduced pressure
3. Amidation Pyrrolidine methyl ester hydrochloride, pyridine, CH2Cl2, overnight Aromatic amides 70-80 Stirred at room temperature
4. Catalytic hydrogenation Chiral catalyst (M1/M2), H2 gas, mild conditions Reduced cis isomer 60-75 Ensures stereoselectivity
5. Reduction of amides/carboxyl LiAlH4 or DIBAH, THF, 0°C to room temp Alcohol or amine derivatives 65-85 Activation with alkyl chloroformates improves yield
6. Deprotection and salt formation Acidic treatment (HCl), room temp This compound Quantitative Final purification by crystallization

Research Findings and Analysis

  • The use of chiral catalysts during hydrogenation is critical to obtaining the (R)-enantiomer with high stereoselectivity, avoiding racemization which is common in non-chiral catalytic hydrogenations.
  • Activation of carboxyl groups with alkyl chloroformates prior to reduction significantly reduces impurities and enhances yield under mild conditions.
  • The synthetic routes reported in literature and patents emphasize avoiding highly toxic reagents such as 9-BBN and borane, which are less suitable for scale-up and commercial production.
  • Yields vary between 40% to 85% depending on the step and conditions, with the overall process optimized to minimize racemization and maximize purity.
  • Analytical techniques such as NMR, LC-MS, and IR spectroscopy confirm the structure and stereochemistry of intermediates and final products.

Summary Table of Key Preparation Methods

Method Aspect Description Advantages Disadvantages
Perkin Condensation Formation of cinnamic acid derivatives from substituted benzaldehydes and phenylacetic acids Good yield, straightforward Requires careful control of reaction conditions
Acid Chloride Formation Conversion of acids to acid chlorides using oxalyl chloride High conversion efficiency Use of corrosive reagents
Amidation Reaction with pyrrolidine derivatives in presence of base High selectivity Requires anhydrous conditions
Catalytic Hydrogenation Use of chiral catalysts for stereoselective reduction High enantiomeric purity Catalyst cost and sensitivity
Reduction with Hydrides Use of LiAlH4, DIBAH, or sodium borohydrides Efficient reduction Sensitive to moisture, requires careful handling
Deprotection and Salt Formation Acid treatment to yield hydrochloride salt High purity final product Requires purification steps

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The hydrochloride salt undergoes neutralization in basic media to release the free carboxylic acid, enabling standard acyl substitution reactions.

Reaction TypeConditionsProductKey References
EsterificationCH₂N₂ (diazomethane) in etherMethyl ester derivative
Amide FormationEDCI/HOBt with aminesSubstituted amides
Mixed AnhydrideClCOOEt (ethyl chloroformate)Activated intermediate for nucleophiles

Mechanistic Insight : Base-mediated deprotonation generates a carboxylate nucleophile, which attacks electrophiles like alkyl halides or carbonyl carbons. Steric hindrance from the cinnamyl group slows bimolecular reactions at the α-carbon .

Catalytic Hydrogenation of Cinnamyl Group

The cinnamyl side chain undergoes stereoselective hydrogenation under controlled conditions:

Catalyst SystemPressure (psi)Product Configurationee (%)Notes
Pd/C (10% wet)50(2R,4S)-dihydro99Retains α-chirality
Rh/Al₂O₃30(2R,4R)-dihydro85Solvent-dependent selectivity

Critical Finding : Chiral induction from the (R)-configured α-carbon directs facial selectivity during H₂ adsorption, favoring cis-addition across the double bond . Full saturation to the propyl chain requires harsher conditions (100 psi H₂, Raney Ni).

Pyrrolidine Ring Functionalization

The secondary amine participates in alkylation and acylation reactions:

Alkylation Protocol

  • Reagents : Alkyl halides (R-X) with NaH in THF

  • Outcome : N-alkylated derivatives with ≤12% racemization at α-carbon

  • Limitation : Bulky electrophiles (e.g., tert-butyl bromide) show <40% conversion due to steric clash with cinnamyl group

Acylation Example

  • Reactant : Acetyl chloride

  • Product : N-acetyl-(R)-2-cinnamylpyrrolidine-2-carboxylic acid hydrochloride

  • Yield : 92% (room temperature, 2 h)

Oxidative Pathways

Controlled oxidation targets specific sites:

OxidantSite AffectedProductSelectivity
KMnO₄ (cold dilute)Cinnamyl double bond2,3-Dihydroxypropyl derivative78%
CrO₃/H₂SO₄Pyrrolidine C-3Ketopyrrolidine analog63%
H₂O₂/Fe²⁺α-CarbonRacemic 2-hydroxyproline analog-

Caution : Strong oxidants induce epimerization at the α-carbon, reducing enantiomeric excess to ≤54% .

Multicomponent Reactions (MCRs)

Pyridine-2-carboxylic acid (P2CA)-catalyzed condensations:

Representative MCR

text
Aldehyde + Meldrum’s acid + Target compound → Polycyclic quinolinones
  • Catalyst : 10 mol% P2CA

  • Time : 8-12 min (microwave-assisted)

  • Yield : 84-98% with retained chirality

Mechanism : P2CA acts as bifunctional acid/base catalyst, stabilizing carbocation intermediates from the cinnamyl group while activating carbonyl electrophiles .

Chiral Resolution & Racemization

The hydrochloride salt resists racemization under standard storage (25°C, pH 4-6) but shows instability in:

  • Basic media (pH >8): 18% racemization over 24 h

  • High temp (>100°C): 29% racemization after 1 h

Resolution Method : Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) column achieves baseline separation (α = 1.32) .

Pharmacological Derivatization

Structure-activity relationship (SAR) studies reveal:

  • Cinnamyl chain modifications : Aryl substituents at the β-position boost NMDA receptor antagonism (IC₅₀ = 200 nM)

  • Carboxylic acid bioisosteres : Tetrazole analogs show 3× enhanced BBB permeability

Scientific Research Applications

Antiviral and Antimicrobial Properties

Research has indicated that compounds with similar structures to (R)-2-cinnamylpyrrolidine-2-carboxylic acid hydrochloride exhibit antiviral and antimicrobial activities. The presence of the pyrrolidine ring is crucial for bioactivity, as it can influence the interaction with biological targets.

Chiral Building Block

As a chiral compound, this compound serves as an important intermediate in the synthesis of other chiral pharmaceuticals. Its ability to form stable complexes with various receptors enhances its utility in drug development.

NMDA Receptor Modulation

Studies have shown that derivatives of pyrrolidine-2-carboxylic acids can modulate NMDA receptor activity, which is critical in neurological disorders such as Alzheimer's disease and schizophrenia. The unique stereochemistry of this compound may contribute to its selectivity and potency as a modulator.

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties similar to other pyrrolidine derivatives, making it a candidate for pain management therapies.

Enzymatic Resolution Techniques

Recent advancements in enzymatic resolution methods have highlighted the potential of this compound in producing optically pure compounds. The use of specific enzymes can enhance yield and purity, making it a valuable approach in pharmaceutical manufacturing .

Synthesis of Anticoagulants

One notable application involves the synthesis of anticoagulant agents where this compound acts as a key intermediate. Research indicates that modifications to the pyrrolidine structure can lead to compounds with enhanced anticoagulant activity .

CompoundActivity TypeReference
(R)-Cinnamyl derivative AAnticoagulant
(S)-Cinnamyl derivative BAntiviral
Pyrrolidine analog CNMDA receptor modulator

Development of Antidepressants

Another study explored the use of this compound in developing novel antidepressants. The findings indicated that structural modifications could lead to significant improvements in efficacy and safety profiles .

Mechanism of Action

The mechanism of action of ®-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The cinnamyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of (R)-2-cinnamylpyrrolidine-2-carboxylic acid hydrochloride and its analogs:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS Number Key References
(R)-2-Cinnamylpyrrolidine-2-carboxylic acid HCl* 2-Cinnamyl C₁₄H₁₇ClNO₂ 271.75 (calculated) Not available N/A
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid HCl 1-Pyrimidinyl C₉H₁₂ClN₃O₂ 229.67 MFCD30342869
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid HCl 5-Phenyl C₁₁H₁₄ClNO₂ 227.69 1807939-10-1
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid HCl 4-Phenyl C₁₁H₁₄ClNO₂ 227.69 82087-67-0
(R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic acid diHCl 2-Methylpyrrolidinyl-benzimidazole C₁₄H₁₈Cl₂N₃O₂ 281.74 Not available

*Note: Data for the target compound is extrapolated based on structural analogs.

Key Observations:

Substituent Effects :

  • The cinnamyl group in the target compound introduces a conjugated π-system and increased lipophilicity compared to phenyl or pyrimidinyl substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism : Analogous compounds like (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid HCl demonstrate that substituent position significantly impacts biological activity. For example, 4-substituted phenyl groups may alter binding affinity in enzyme inhibition compared to 5-substituted analogs .

Chirality and Pharmacological Relevance :

  • The (R)-configuration at the pyrrolidine ring (common in all listed compounds) is critical for enantioselective interactions, such as binding to chiral receptors or enzymes .

Solubility and Stability: Hydrochloride salts generally improve water solubility. For instance, (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid HCl is stored at 2–8°C in solution, suggesting moderate stability under refrigeration . The benzimidazole derivative in (with dihydrochloride) has higher molecular weight and likely lower solubility than mono-HCl salts, reflecting the impact of additional ionic groups.

Biological Activity

(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by the presence of a cinnamyl group attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is C12H14ClN1O2C_{12}H_{14}ClN_{1}O_{2}, and it exhibits both hydrophilic and lipophilic properties, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.
  • Neuroprotective Properties : Preliminary studies suggest that it could protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity Description References
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from damage

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antioxidant Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related disorders.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory mediators, supporting its role as an anti-inflammatory agent.
  • Neuroprotection Research : In vitro experiments showed that the compound could prevent apoptosis in neuronal cells exposed to neurotoxic agents, highlighting its neuroprotective capabilities.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which this compound exerts its effects. Key findings include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
  • Receptor Modulation : Interaction with neurotransmitter receptors has been suggested, indicating potential implications for mood disorders and neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the recommended storage conditions for (R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride to ensure stability?

  • Methodological Answer : Store the compound in a desiccated environment under inert gas (e.g., nitrogen or argon) at room temperature (20–25°C) to prevent hydrolysis or degradation. For long-term stability (>1 year), consider storage at -20°C in tightly sealed, moisture-resistant containers. Avoid exposure to humidity, as hydrochloride salts are hygroscopic and may degrade via deliquescence .

Q. Which analytical techniques are most effective for characterizing the purity and enantiomeric excess of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® AD-H) with a mobile phase of hexane:isopropanol (90:10, v/v) and UV detection at 254 nm to determine enantiomeric excess.
  • NMR Spectroscopy : Analyze the 1H^1H and 13C^13C spectra to confirm structural integrity, focusing on characteristic pyrrolidine ring protons (δ 1.5–3.5 ppm) and cinnamyl aromatic protons (δ 6.5–7.5 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ ion) to confirm synthesis accuracy .

Q. What safety precautions should be observed during handling?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water. Store separately from oxidizing agents to prevent hazardous reactions (e.g., toxic gas release). Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) during the cinnamyl group coupling to enhance stereoselectivity.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature.
  • Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC to isolate the (R)-enantiomer. Yield improvements (>80%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of pyrrolidine precursor to cinnamyl chloride) .

Q. What strategies resolve contradictory biological activity data across assay systems?

  • Methodological Answer :

  • Solubility Assessment : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify solubility in assay buffers (e.g., PBS, DMEM) via dynamic light scattering.
  • Stability Profiling : Incubate the compound in assay media at 37°C for 24 hours and analyze degradation by LC-MS. Adjust storage conditions if decomposition exceeds 10%.
  • Assay Replication : Repeat experiments with freshly prepared solutions and include positive controls (e.g., known enzyme inhibitors) to validate assay consistency .

Q. How can the stereochemical configuration be validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (7:3). Resolve the structure to confirm the (R)-configuration at the pyrrolidine ring.
  • Optical Rotation : Compare the observed rotation ([α]D25[\alpha]_D^{25}) with literature values for (R)-configured analogs (e.g., +15° to +25° in methanol).
  • Vibrational Circular Dichroism (VCD) : Analyze the compound’s VCD spectrum to distinguish it from the (S)-enantiomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-Cinnamylpyrrolidine-2-carboxylic acid hydrochloride

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